

# 7-Bromo-1H-pyrrolo[3,2-C]pyridine IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-Bromo-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1521936

[Get Quote](#)

An In-depth Technical Guide: **7-Bromo-1H-pyrrolo[3,2-c]pyridine**

## Executive Summary

**7-Bromo-1H-pyrrolo[3,2-c]pyridine**, also known by its common synonym 7-Bromo-5-azaindole, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and, most critically, its strategic applications in modern drug discovery. The pyrrolo[3,2-c]pyridine core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling extensive chemical modifications through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document details its application in the development of potent kinase inhibitors, particularly for FMS kinase (CSF-1R), and cytoskeleton-disrupting anticancer agents, highlighting its importance for researchers in oncology and inflammatory disease.

## Nomenclature and Identification

Correctly identifying a chemical entity is foundational for research and procurement. The nomenclature for **7-Bromo-1H-pyrrolo[3,2-c]pyridine** is standardized, though several synonyms are prevalent in literature and commercial catalogs.

### 2.1 IUPAC Name and Synonyms

Type	Name
IUPAC Name	7-bromo-1H-pyrrolo[3,2-c]pyridine[1]
Common Synonym	7-Bromo-5-azaindole[1]
CAS Number	902837-42-7[1][2][3]

## 2.2 Chemical Identifiers

Identifier	Value
PubChem CID	44721299[1][2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> [1][2]
SMILES	C1=CNC2=C(C=NC=C21)Br[1]
InChIKey	MVUCSWVQBDCPCY-UHFFFAOYSA-N[1]

2.3 Molecular Structure The structure fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, creating a unique electronic profile that is advantageous for molecular interactions.[4]

Caption: Molecular structure of **7-Bromo-1H-pyrrolo[3,2-c]pyridine**.

# Physicochemical and Safety Data

Understanding the physical properties and safety profile is essential for laboratory handling, reaction setup, and regulatory compliance.

## 3.1 Key Physicochemical Properties

Property	Value	Source
Molecular Weight	197.03 g/mol	PubChem[1]
Monoisotopic Mass	195.96361 Da	PubChem[1]
XLogP3	1.7	PubChem[1]

3.2 Safety and Hazard Information According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[\[1\]](#)

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Causality: The reactivity of the heterocyclic system and the presence of bromine contribute to its potential for irritation and toxicity. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this material. Work should be conducted in a well-ventilated fume hood.

## The Strategic Importance in Medicinal Chemistry

The value of **7-Bromo-1H-pyrrolo[3,2-c]pyridine** extends beyond its basic structure; its utility is rooted in its role as a versatile intermediate for creating complex, biologically active molecules.

4.1 The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure Pyrrolopyridines are considered "bioisosteres" of indoles, meaning they have similar sizes, shapes, and electronic properties that allow them to mimic indoles in biological systems.[\[4\]](#) This scaffold is prevalent in numerous FDA-approved drugs and clinical candidates. The fusion of the electron-donating pyrrole ring with the electron-withdrawing pyridine ring creates a dipole and provides both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites, which are critical for binding to enzyme active sites and receptors.

4.2 The Role of the 7-Bromo Substituent The bromine atom at the 7-position is the key to this molecule's utility as a building block. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.

- Expertise & Experience: The choice of a bromo-substituted intermediate is a deliberate and strategic decision in medicinal chemistry. Bromides offer a perfect balance of reactivity and stability compared to chlorides (less reactive) and iodides (more reactive and often more expensive/less stable). This allows for controlled, high-yield coupling reactions to introduce a wide variety of substituents (e.g., aryl, heteroaryl, alkyl groups) at this position, enabling the rapid generation of a library of analogues to probe the SAR of a target.

## Synthesis Strategies

The synthesis of the pyrrolo[3,2-c]pyridine core can be approached in several ways, typically involving the construction of the bicyclic system from a substituted pyridine precursor.

**5.1 Representative Synthetic Workflow** While the exact synthesis of the 7-bromo isomer is proprietary to manufacturers, a highly illustrative pathway can be adapted from the published synthesis of the related 6-bromo isomer.<sup>[5]</sup> This multi-step process demonstrates the chemical logic required to construct the scaffold.

### Step-by-Step Protocol:

- N-Oxidation: A substituted 2-bromopyridine is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
  - Causality: This oxidation activates the pyridine ring, making it more susceptible to electrophilic substitution in the next step.
- Nitration: The resulting pyridine-1-oxide is reacted with fuming nitric acid in sulfuric acid.
  - Causality: The strongly acidic and nitrating conditions introduce a nitro group onto the ring. The N-oxide directs the nitration to the 4-position.
- Vinylogous Amine Formation: The nitro-intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
  - Causality: This reaction forms an enamine, which is the key intermediate required for the subsequent reductive cyclization to form the pyrrole ring.

- Reductive Cyclization: The enamine intermediate is treated with a reducing agent, such as iron powder in acetic acid.
  - Causality: This is the crucial ring-forming step. The iron reduces the nitro group to an amine, which then spontaneously attacks the enamine in an intramolecular fashion, cyclizing to form the pyrrole ring and eliminating dimethylamine to yield the final 1H-pyrrolo[3,2-c]pyridine scaffold.

5.2 Synthesis Workflow Diagram This diagram illustrates the logical flow from a simple pyridine starting material to the complex heterocyclic core.



[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of the pyrrolopyridine core.

## Applications in Drug Discovery and Development

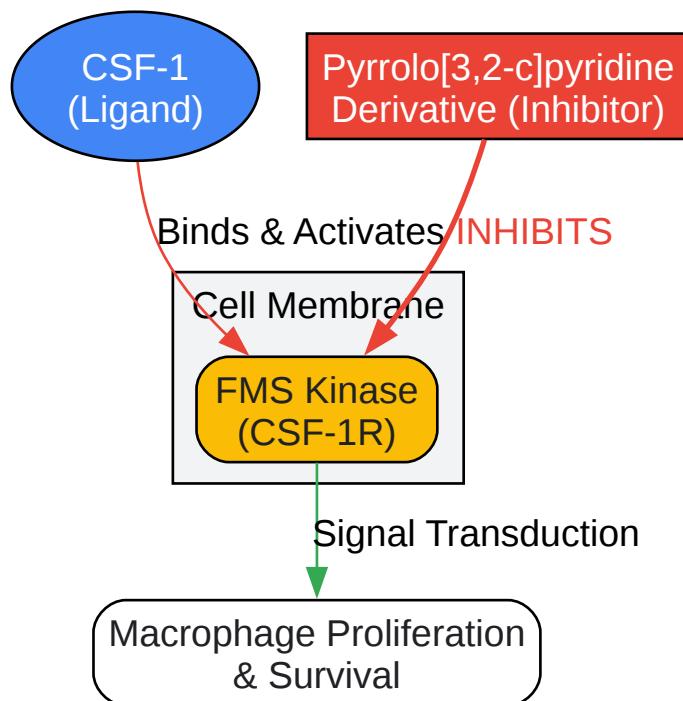
Derivatives of **7-Bromo-1H-pyrrolo[3,2-c]pyridine** have shown significant promise in oncology and immunology, primarily as inhibitors of key cellular signaling pathways.

6.1 Targeting Protein Kinases: FMS Kinase (CSF-1R) Inhibition FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages.<sup>[6]</sup> Over-expression of FMS is implicated in various cancers (ovarian, prostate, breast) and inflammatory diseases like rheumatoid arthritis.<sup>[6][7]</sup>

- Mechanism of Action: By inhibiting FMS kinase, pyrrolo[3,2-c]pyridine derivatives can block the downstream signaling that promotes tumor-associated macrophage (TAM) survival. TAMs often create an immunosuppressive tumor microenvironment, so their depletion can enhance anti-tumor immunity.
- Quantitative Efficacy Data: A study of diarylamide derivatives built upon the pyrrolo[3,2-c]pyridine scaffold demonstrated potent FMS kinase inhibition.<sup>[6]</sup>

Compound	FMS Kinase IC <sub>50</sub> (nM)	Ovarian Cancer Cell Line IC <sub>50</sub> (μM)	Breast Cancer Cell Line IC <sub>50</sub> (μM)
Lead Cmpd. (1r)	30	0.15 - 0.58	0.44 - 1.78
KIST101029	96	Not Reported	Not Reported

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives.[\[6\]](#) The lead compound 1r was 3.2 times more potent than the initial lead compound and showed excellent selectivity for cancer cells over normal fibroblasts.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of the FMS kinase signaling pathway by pyrrolopyridine derivatives.

6.2 Targeting the Cytoskeleton: Tubulin Polymerization Inhibition Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division (mitosis). Drugs that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.

- Mechanism of Action: A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed to act as colchicine-binding site inhibitors.[\[5\]](#)[\[8\]](#) By binding to tubulin, these compounds

prevent its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and ultimately triggers programmed cell death (apoptosis).<sup>[8]</sup>

- **Biological Outcomes:** The most potent compound from this series, 10t, exhibited IC<sub>50</sub> values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines and was shown to significantly cause G2/M phase cell cycle arrest.<sup>[8]</sup>

## Conclusion

**7-Bromo-1H-pyrrolo[3,2-c]pyridine** is a high-value chemical intermediate whose strategic importance is firmly established in the field of medicinal chemistry. Its indole-like scaffold provides a foundation for interacting with a range of biological targets, while the 7-bromo substituent offers a reliable chemical handle for diversification and lead optimization. The demonstrated success of its derivatives as potent and selective inhibitors of FMS kinase and tubulin polymerization underscores its role as a critical starting material for the development of next-generation therapeutics targeting cancer and inflammatory disorders. For researchers and drug development professionals, this compound represents a validated and powerful tool for accelerating the discovery of novel, high-efficacy drug candidates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 7-BROMO-1H-PYRROLO[3,2-C]PYRIDINE | 902837-42-7 [chemicalbook.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [7-Bromo-1H-pyrrolo[3,2-C]pyridine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521936#7-bromo-1h-pyrrolo-3-2-c-pyridine-iupac-name-and-synonyms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)